3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile
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Overview
Description
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is an organic compound with a complex structure, featuring an amino group, a methyl group, a phenoxymethyl group, and a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzonitrile with 4-amino-3-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Shares the amino and methyl groups but lacks the fluorobenzonitrile moiety.
4-Fluorobenzonitrile: Contains the fluorobenzonitrile group but lacks the amino and methyl groups.
3-Methylphenol: Contains the methyl group but lacks the amino and fluorobenzonitrile groups.
Uniqueness
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications
Properties
IUPAC Name |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMILISMDYGOEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C#N)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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